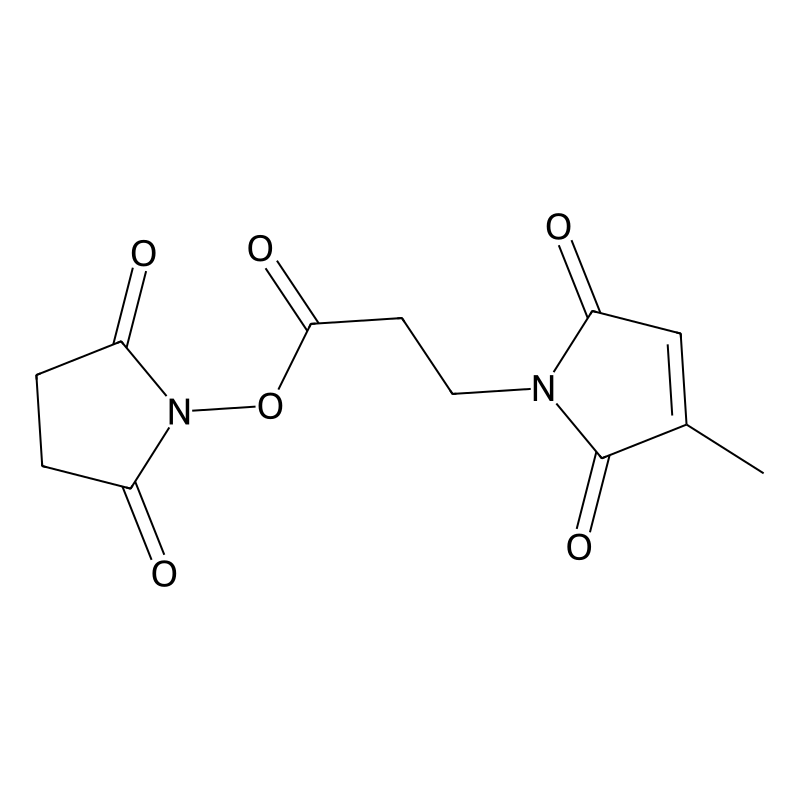

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Crosslinking Agent:

-(Methylmaleimido)propionic Acid N-Succinimidyl Ester (3-MPES) is a valuable tool in scientific research due to its ability to act as a crosslinking agent. Its structure incorporates two functional groups:

- Maleimide group: This group readily reacts with thiol (-SH) groups, forming a stable covalent bond.

- N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2) present in biomolecules like proteins and antibodies.

This combination allows 3-MPES to link molecules containing thiol groups to those containing primary amines, creating stable conjugates for various research applications [, ].

Applications in Immunoassays:

-MPES plays a crucial role in developing and performing immunoassays, which detect specific molecules in biological samples. Here are two notable applications:

- Conjugating haptens to enzymes: In enzyme-linked immunosorbent assays (ELISAs), haptens (small molecules) are often linked to carrier proteins like enzymes to enhance their immunogenicity. 3-MPES facilitates this conjugation by efficiently coupling the thiol group of the enzyme to the primary amine of the hapten [].

- Attaching fluorogenic substrates to antigens: In fluorescence immunoassays, fluorogenic substrates are linked to antigens (target molecules) to enable their detection through fluorescence emission. 3-MPES is employed to covalently attach the thiol-containing substrate to the primary amine of the antigen, enabling the generation of a fluorescent signal upon target binding.

Other Potential Applications:

Beyond immunoassays, 3-MPES holds promise for various other research applications, including:

- Drug delivery systems: 3-MPES can be used to conjugate drug molecules to targeting moieties, potentially improving drug delivery and efficacy [].

- Bioconjugation: 3-MPES can facilitate the conjugation of various biomolecules for diverse research purposes, such as protein immobilization and biosensor development.

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is a chemical compound characterized by the presence of both a maleimide group and a N-hydroxysuccinimide (NHS) ester. This compound, with the molecular formula C12H12N2O6 and a molecular weight of 280.23 g/mol, is primarily utilized in biochemical applications such as proteomics research and crosslinking studies. The NHS ester facilitates the labeling of primary amines in proteins and other biomolecules, while the maleimide moiety enables the formation of stable covalent bonds with thiol groups present in cysteine residues of proteins, thereby creating robust conjugates for various applications .

MMPEA can be harmful if inhaled, ingested, or absorbed through the skin. It is essential to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following safety protocols outlined in the Material Safety Data Sheet (MSDS) provided by the supplier [1].

Further Information

Citation

The primary reactions involving 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester include:

- Reaction with Amines: The NHS ester reacts with primary amines to form stable amide bonds. This reaction is crucial for labeling proteins and other amine-containing molecules.

- Reaction with Thiols: The maleimide group reacts selectively with thiol groups (-SH) to form thioether linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications.

These reactions are fundamental for creating stable conjugates in various biochemical assays and therapeutic applications.

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester exhibits significant biological activity due to its ability to form covalent bonds with thiol and amine groups in biomolecules. This property allows it to be used effectively in:

- Protein Labeling: The compound is employed to label proteins for detection in assays such as Western blotting and ELISA.

- Therapeutic

The synthesis of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester typically involves several steps:

- Formation of Maleimide Derivative: The starting material, methylmaleic anhydride, undergoes a reaction to introduce the maleimide functionality.

- Esterification: The maleimide derivative is then reacted with N-hydroxysuccinimide in the presence of a coupling agent (such as DCC - dicyclohexylcarbodiimide) to form the NHS ester.

- Purification: The final product is purified using techniques such as chromatography to obtain high purity suitable for biological applications.

This multi-step synthesis ensures that the final product retains high reactivity and stability.

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester has diverse applications, including:

- Bioconjugation: Used extensively for linking proteins to other biomolecules or drugs.

- Diagnostics: Employed in immunoassays for detecting specific antigens or antibodies.

- Research Tools: Utilized in proteomics for studying protein interactions and modifications.

Its ability to form stable conjugates makes it an essential reagent in biochemical research.

Interaction studies involving 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester focus on its binding affinity and specificity toward thiol-containing biomolecules. These studies often employ techniques such as:

- Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and target proteins.

- Mass Spectrometry: To analyze the products of conjugation reactions and confirm successful labeling.

Such studies help elucidate the mechanisms of action and efficacy in various biological contexts.

Similar Compounds

Several compounds share structural characteristics with 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Maleimidopropionic Acid N-Succinimidyl Ester | C11H10N2O6 | Lacks methyl substitution; commonly used for similar applications. |

| 4-Maleimidobutyric Acid N-Succinimidyl Ester | C12H14N2O6 | Longer spacer arm; used for different bioconjugation strategies. |

| Maleimide-PEG-NHS | C13H17N3O5 | Incorporates polyethylene glycol; enhances solubility and biocompatibility. |

These compounds are utilized similarly but differ in their reactivity profiles, spacer lengths, and solubility characteristics, making them suitable for specific experimental designs or therapeutic applications .

Molecular Structure and Formula (C12H12N2O6)

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester possesses the molecular formula C12H12N2O6 with a molecular weight of 280.23 grams per mole [1] [10]. The compound represents a methylated analog of the standard 3-maleimidopropionic acid N-succinimidyl ester, featuring an additional methyl group on the maleimide ring system [10]. The molecular structure incorporates two distinct reactive functionalities: an N-hydroxysuccinimide ester group and a methylmaleimide moiety connected through a three-carbon propanoic acid linker [1] [10].

The structural framework consists of a 2,5-dihydro-2,5-dioxo-3-methyl-1H-pyrrole ring system (methylmaleimide) attached via a propanoic acid bridge to a 2,5-dioxo-1-pyrrolidinyl group (N-hydroxysuccinimide ester) [10]. This heterobifunctional crosslinking architecture enables selective reactivity with both amine and sulfhydryl functional groups [29] [30]. The presence of the methyl substituent on the maleimide ring distinguishes this compound from its unmethylated counterpart, potentially influencing its reactivity profile and steric interactions [10].

Physical Characteristics

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester presents as a powder in its solid state at room temperature [10]. The compound exhibits characteristics typical of N-hydroxysuccinimide ester derivatives, appearing as white to nearly white crystalline material [22] [23]. The molecular architecture contributes to its solid-state stability under appropriate storage conditions [10].

The following table summarizes the key physical characteristics:

| Property | Value | Reference |

|---|---|---|

| Physical State | Powder | [10] |

| Appearance | White to nearly white | [22] [23] |

| Molecular Weight | 280.23 g/mol | [1] [10] |

| Storage Temperature | 2-8°C | [10] [22] |

| Storage Conditions | Protected from air and light | [10] |

The compound requires refrigerated storage conditions between 2-8°C to maintain stability and prevent degradation [10] [22]. Protection from moisture, air, and light exposure is essential for preserving the integrity of both the N-hydroxysuccinimide ester and methylmaleimide functional groups [22] [26].

Spectroscopic Properties

The spectroscopic characterization of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester relies on standard analytical techniques employed for similar N-hydroxysuccinimide ester compounds. The structural features of the molecule provide distinctive spectroscopic signatures that enable identification and purity assessment [22] [23].

Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural confirmation, with characteristic chemical shifts expected for the methylmaleimide ring protons, the propanoic acid linker, and the N-hydroxysuccinimide ester moiety [7] [22]. High-performance liquid chromatography coupled with appropriate detection methods provides quantitative purity analysis, with typical specifications requiring greater than 98% purity by area percentage [22] [27].

Mass spectrometry enables molecular weight confirmation and structural elucidation through fragmentation patterns characteristic of the compound's dual functional groups [22]. The presence of both nitrogen-containing heterocycles provides distinctive mass spectral signatures that facilitate identification and differentiation from related compounds [22] [23].

Stability Parameters

The stability profile of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester reflects the inherent characteristics of both its N-hydroxysuccinimide ester and methylmaleimide functional groups. The compound demonstrates moisture sensitivity, requiring storage under inert gas conditions to prevent hydrolytic degradation [22] [26]. Temperature control is critical, with recommended storage at 2-8°C to minimize thermal decomposition [10] [22].

The N-hydroxysuccinimide ester functionality exhibits susceptibility to hydrolysis in aqueous environments, with reaction rates dependent on pH and temperature conditions [29] [30]. The methylmaleimide group maintains stability under appropriate storage conditions but may undergo hydrolysis to form maleamic acid derivatives under alkaline conditions [29]. Light sensitivity necessitates protection from photodegradation during storage and handling [22] [26].

| Stability Factor | Condition | Impact |

|---|---|---|

| Temperature | 2-8°C recommended | Minimizes thermal degradation |

| Moisture | Inert gas storage | Prevents hydrolytic breakdown |

| Light | Dark storage | Reduces photodegradation |

| pH | Neutral to slightly acidic | Maintains ester stability |

The compound's shelf life under proper storage conditions typically extends to 12 months, with regular purity monitoring recommended to ensure maintained reactivity [7] [22]. Degradation products may include hydrolyzed derivatives of both functional groups, necessitating analytical verification before use in critical applications [29] [30].

Solubility Profile in Various Solvents

The solubility characteristics of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester reflect its organic molecular structure and dual functional group architecture. The compound demonstrates limited water solubility, typical of N-hydroxysuccinimide ester derivatives [3] [10]. Organic solvents provide superior dissolution characteristics, enabling preparation of stock solutions for bioconjugation applications [9] [10].

| Solvent Category | Solvent | Solubility | Reference |

|---|---|---|---|

| Polar Aprotic | Dimethyl sulfoxide | Soluble | [10] [21] |

| Polar Aprotic | Dimethylformamide | Soluble | [20] [21] |

| Chlorinated | Dichloromethane | Soluble | [10] [20] |

| Chlorinated | Chloroform | Soluble | [10] [20] |

| Aqueous | Water | Limited solubility | [3] [10] |

Dimethyl sulfoxide and dimethylformamide serve as preferred solvents for preparing concentrated stock solutions, with typical concentrations ranging from 1 to 10 millimolar [9] [21]. Chlorinated solvents including dichloromethane and chloroform provide alternative dissolution media for synthetic applications [10] [20]. The limited aqueous solubility necessitates organic solvent dissolution followed by dilution into aqueous reaction buffers for bioconjugation procedures [9] [29].

The solubility profile influences reaction conditions and preparation protocols, with organic solvent stock solutions commonly employed to achieve desired reaction concentrations [9] [21]. Temperature effects on solubility follow typical patterns for organic compounds, with increased dissolution at elevated temperatures, though thermal stability considerations limit practical temperature ranges [22] [30].

Retrosynthetic Analysis

The synthesis of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester involves a strategic retrosynthetic disconnection that reveals two major synthetic fragments: the maleimide-containing acid precursor and the N-hydroxysuccinimide (NHS) activation component [1] [2]. The retrosynthetic approach identifies 3-maleimidopropionic acid as the key intermediate, which can be further disconnected to maleic anhydride and β-alanine as fundamental starting materials [2] [3].

The primary retrosynthetic strategy involves cleaving the ester bond between the carboxylic acid and NHS moiety, leading to 3-maleimidopropionic acid and N-hydroxysuccinimide as the two principal components [4] [5]. This disconnection is strategically advantageous because it utilizes well-established NHS ester formation protocols while allowing independent optimization of the maleimide synthesis [6] [7].

Alternative retrosynthetic pathways include direct formation from methylmaleimide precursors through alkylation strategies, though these approaches typically yield lower overall efficiency due to regioselectivity challenges [8] [9]. The chosen retrosynthetic approach maximizes convergent synthesis opportunities while maintaining compatibility with large-scale manufacturing requirements [10].

Precursors and Starting Materials

The synthesis requires several key starting materials, with maleic anhydride serving as the fundamental building block for maleimide formation [8] [3]. β-alanine (3-aminopropionic acid) functions as the nucleophilic coupling partner to generate the initial maleamic acid intermediate [2] [3]. N-hydroxysuccinimide represents the essential activating component for final ester formation [5] [4].

Maleic anhydride must be of high purity (>99%) to prevent side reactions during the cyclization process [8]. The anhydride is typically sourced from commercial suppliers and requires careful storage under anhydrous conditions to prevent hydrolysis [11]. β-alanine is readily available in pharmaceutical grade and should be free from primary amine impurities that could compete in the coupling reaction [2] [3].

For the methylated maleimide variant, N-methylmaleimide can serve as an alternative starting material, though direct alkylation approaches often suffer from reduced yields and increased purification challenges [12] [13]. The coupling agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are required for NHS ester formation, with EDC preferred for its water solubility and improved handling characteristics [14] [15].

Reaction Mechanisms in Synthesis

The synthesis proceeds through a well-defined mechanistic pathway beginning with nucleophilic addition of β-alanine to maleic anhydride [2] [3]. This initial step involves attack of the primary amine on the electrophilic carbonyl carbon, followed by ring opening to generate the maleamic acid intermediate. The reaction typically proceeds at room temperature with high conversion efficiency [2].

The cyclization of maleamic acid to form the maleimide ring occurs through intramolecular nucleophilic substitution, facilitated by dehydrating agents such as acetic anhydride or through thermal cyclization under acidic conditions [8] [16]. The mechanism involves formation of a cyclic imide through elimination of water, with the reaction being driven by the thermodynamic stability of the resulting aromatic maleimide system [8].

NHS ester formation proceeds via carbodiimide-mediated coupling, where the carboxylic acid first forms an O-acylisourea intermediate with the carbodiimide [14] [15]. This highly reactive intermediate is subsequently attacked by N-hydroxysuccinimide to form the stable NHS ester with elimination of the corresponding urea byproduct [4] [14]. The reaction mechanism ensures high chemoselectivity for carboxylic acids while maintaining mild reaction conditions compatible with the maleimide functionality [15].

Optimization Strategies

Optimization of the synthetic route focuses on maximizing yield, purity, and process efficiency while minimizing waste generation [17] [18]. Temperature control represents a critical optimization parameter, with the NHS ester formation requiring maintenance between 0-25°C to prevent decomposition [4] [14]. The maleimide formation step benefits from controlled heating to 80-120°C to drive cyclization while avoiding thermal degradation [8] [16].

Solvent selection significantly impacts reaction efficiency and product quality [6] [15]. For the NHS ester formation, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) provide optimal solubility for all components while maintaining reaction compatibility [14] [6]. The maleamic acid cyclization can be performed in aprotic solvents such as toluene or xylene, which facilitate water removal through azeotropic distillation [8].

Stoichiometric optimization reveals that a slight excess of NHS (1.1-1.2 equivalents) relative to the carboxylic acid maximizes conversion while minimizing waste [6] [14]. Carbodiimide coupling agents are typically employed in 1.1-1.3 equivalent excess to ensure complete activation [15]. Reaction monitoring through high-performance liquid chromatography (HPLC) enables real-time optimization and ensures consistent product quality [19] [20].

Purification Techniques

Purification of the final product requires multiple complementary techniques to achieve the high purity standards required for bioconjugation applications [21] [20]. Flash chromatography using silica gel with gradient elution provides effective separation of the product from unreacted starting materials and coupling byproducts [22]. Typical mobile phase systems employ dichloromethane/methanol gradients or ethyl acetate/hexane systems depending on the specific impurity profile [21].

Preparative high-performance liquid chromatography (HPLC) represents the gold standard for final purification, achieving purities exceeding 95% [20] [23]. Reversed-phase C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid provide excellent separation resolution [20]. The method can be scaled from analytical to preparative levels using established scaling factors [23] [24].

Crystallization techniques offer cost-effective purification for large-scale production [25]. The NHS ester can be crystallized from acetonitrile/water mixtures or ethanol/water systems, with the choice depending on the specific impurity profile and desired crystal morphology [25]. Recrystallization typically improves purity from 85-90% to >95% while maintaining acceptable recovery yields [21].

Scale-up Considerations

Scale-up from laboratory to production scale requires careful attention to heat and mass transfer limitations that become significant at larger volumes [17] [26]. The exothermic nature of carbodiimide coupling reactions necessitates enhanced temperature control systems, typically involving jacketed reactors with precise temperature regulation [26] [27].

Mixing efficiency becomes critical at larger scales, as inadequate agitation can lead to incomplete conversion and increased impurity formation [26] [28]. Computational fluid dynamics modeling can optimize impeller design and placement to ensure uniform mixing throughout the reaction volume [25] [26]. Sequential multi-column chromatography (SMCC) systems offer advantages for large-scale purification, providing continuous operation with reduced buffer consumption and improved productivity [28] [27].

Process analytical technology (PAT) implementation enables real-time monitoring and control of critical process parameters [25] [18]. In-line spectroscopic methods including near-infrared (NIR) and Raman spectroscopy provide continuous monitoring of reaction progress and product quality [25]. Automated sampling and analysis systems ensure consistent product quality while reducing manual intervention requirements [18].

Green Chemistry Approaches

Implementation of green chemistry principles focuses on reducing environmental impact while maintaining synthetic efficiency [29] [30]. Solvent replacement strategies emphasize water-compatible systems and bio-based solvents to minimize environmental impact [30] [31]. Deep eutectic solvents (DES) composed of biodegradable components offer promising alternatives to traditional organic solvents [30].

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods [32]. The technique enables rapid heating with improved reaction kinetics, often reducing reaction times from hours to minutes while maintaining or improving yields [32]. Solvent-free conditions using microwave activation have demonstrated particular promise for amide bond formation reactions relevant to this synthesis [31] [32].

Catalytic approaches using recyclable catalysts minimize waste generation compared to stoichiometric reagent consumption [33] [31]. Boric acid catalysis offers a green alternative for amide formation reactions, providing high yields under solvent-free conditions [31]. Flow chemistry techniques enable precise control of reaction conditions while minimizing solvent usage and improving safety profiles [30] [26].